O(6),7-Dimethylguanine is classified as a nucleobase and falls under the category of alkylated derivatives of guanine. Its molecular formula is , and it has a molecular weight of approximately 179.18 g/mol .
The synthesis of O(6),7-Dimethylguanine typically involves the methylation of guanine. Various methods have been reported for this process:
The molecular structure of O(6),7-Dimethylguanine can be described as follows:
O(6),7-Dimethylguanine participates in several chemical reactions that are significant both biologically and chemically:
The mechanism of action for O(6),7-Dimethylguanine primarily revolves around its incorporation into DNA:
These properties suggest that O(6),7-Dimethylguanine may play a role in carcinogenesis through its mutagenic effects, particularly when formed as a result of exposure to alkylating agents.
The physical and chemical properties of O(6),7-Dimethylguanine are crucial for understanding its behavior in biological systems:
O(6),7-Dimethylguanine has several significant applications in scientific research:
O(6),7-dimethylguanine (systematic name: 6-methoxy-7-methyl-3,7-dihydro-1H-purine-2,8-diamine) is a methylated guanine derivative with the molecular formula C₇H₉N₅O. It features methyl groups at the O⁶ position (oxygen atom) and the N⁷ position (ring nitrogen) of the guanine base, distinguishing it from isomers like 7,9-dimethylguanine (where methylation occurs at N⁷ and N⁹). This methylation pattern fundamentally alters electron distribution: N⁷ methylation transforms the imidazole ring into a quaternary ammonium cation, increasing N¹ acidity by ~2.2 pKₐ units compared to unmodified guanine. Consequently, O(6),7-dimethylguanine primarily exists as a zwitterion at physiological pH, with the N¹ position deprotonated and the N⁷ position carrying a positive charge [1] [9].
The compound’s hydrogen-bonding capacity is markedly reduced compared to guanine. The N⁷ methylation blocks Hoogsteen face interactions, while the O⁶ methylation eliminates the carbonyl oxygen’s ability to act as a hydrogen bond acceptor. This leaves only the exocyclic N² amine and N³ as potential hydrogen-bonding sites on the Watson-Crick face, favoring non-canonical base-pairing patterns. Crystallographic studies show frequent N²H₂⋯N³ hydrogen bonding between O(6),7-dimethylguanine molecules, forming stable homodimers [9].
Table 1: Key Structural Properties of O(6),7-Dimethylguanine
Property | Description | Biological Implication |
---|---|---|
Molecular Formula | C₇H₉N₅O | - |
Methylation Sites | O⁶ oxygen, N⁷ nitrogen | Blocks Watson-Crick base pairing |
Tautomeric State | Zwitterionic (N⁷ methylated = positive charge; N¹ deprotonated = negative charge) | Alters solubility and reactivity |
Hydrogen Bond Donors | N²H₂ (exocyclic amine) | Enables non-canonical base pairing |
Hydrogen Bond Acceptors | N³ (weak), O⁶ (sterically hindered) | Limits nucleic acid interactions |
pKₐ (N¹-H) | ~3.5 (vs. ~9.4 in guanine) | Predominantly deprotonated at physiological pH |
The study of O(6),7-dimethylguanine emerged from early investigations into chemical warfare agents. During World War I, sulfur mustard (bis(2-chloroethyl)sulfide) was found to cause cytotoxicity in rapidly dividing cells, prompting research into alkylating agents. By the 1940s, nitrogen mustards were identified as chemotherapeutic agents, with Gilman and Philips reporting the first clinical trial in 1946 . Researchers soon recognized that alkylating agents like dimethyl sulfate and N-nitroso compounds produced methylated DNA bases, including O⁶-methylguanine (O⁶-meG) and 7-methylguanine (7-meG).
The discovery of O(6),7-dimethylguanine as a distinct lesion came later, linked to endogenous methylators like S-adenosylmethionine (SAM) and exogenous carcinogens such as tobacco-specific nitrosamines. In the 1980s, the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) was characterized as a key repair protein for O⁶-alkylguanine lesions. Crucially, MGMT cannot repair O(6),7-dimethylguanine due to steric hindrance from the additional N⁷ methyl group. This irreparability highlighted its unique pathological significance [1] [10].
Key milestones include:
O(6),7-dimethylguanine arises primarily from sequential methylation events: initial N⁷ methylation (e.g., by SN1 alkylators like N-methyl-N-nitrosourea) followed by O⁶ methylation. It constitutes a minor but highly consequential adduct in DNA alkylation. While N⁷-methylguanine (N⁷-meG) accounts for 70–80% of methyl adducts and O⁶-meG for <8%, O(6),7-dimethylguanine is rarer but biologically critical due to its dual disruption of base pairing and repair [1] [3].
This lesion exhibits two primary mutagenic mechanisms:
Table 2: Biological Consequences of O(6),7-Dimethylguanine vs. Related Lesions
Lesion | Formation Frequency | Repair Pathway | Mutagenic Consequence | Cytotoxicity |
---|---|---|---|---|
O(6),7-dimethylguanine | Very low | Not repairable by MGMT | Replication blocks, G→T transversions | High |
O⁶-methylguanine | 5–8% of methyl adducts | MGMT direct reversal | G→A transitions | Moderate |
7-methylguanine | 70–80% of methyl adducts | BER, spontaneous depurination | Abasic sites, strand breaks | Low |
3-methyladenine | 10% of methyl adducts | BER | Replication blocks | High |
Endogenously, O(6),7-dimethylguanine forms at low levels from SAM-mediated methylation, particularly in chronic inflammatory conditions where reactive nitrogen species promote nitrosative stress. Exogenously, it arises from tobacco-specific nitrosamines (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, NNK) and industrial alkylants. In human lung tissue, methylguanine adduct levels range from 0.5 to 42.7 adducts per 10⁷ deoxyguanosine, with smokers showing higher levels [3] [7].
Metabolically, O(6),7-dimethylguanine is excreted in urine as a free base or riboside following DNA/RNA turnover. Elevated urinary 7,9-dimethylguanine correlates with alcohol-associated liver disease severity (Spearman’s ρ=0.66 vs. MELD score), suggesting its potential as a biomarker for nucleic acid damage in metabolic disorders [7]. Its persistence in tissues underscores its role in chronic mutagenesis and carcinogenesis, particularly in organs with high alkylating agent exposure like the lung and liver.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7